molecular formula C12H7F2NO4S B15262066 4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid CAS No. 2060027-02-1

4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid

Cat. No.: B15262066
CAS No.: 2060027-02-1
M. Wt: 299.25 g/mol
InChI Key: QHMCTPGMIWVNQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as pentafluoropyridine and sodium azide, followed by nucleophilic substitution reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it acts as an affinity label for certain enzymes, leading to their inactivation. The fluorosulfonyl group plays a crucial role in this process by forming covalent bonds with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid is unique due to the combination of the fluorosulfonyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous .

Properties

CAS No.

2060027-02-1

Molecular Formula

C12H7F2NO4S

Molecular Weight

299.25 g/mol

IUPAC Name

4-(6-fluoro-5-fluorosulfonylpyridin-2-yl)benzoic acid

InChI

InChI=1S/C12H7F2NO4S/c13-11-10(20(14,18)19)6-5-9(15-11)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,16,17)

InChI Key

QHMCTPGMIWVNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)S(=O)(=O)F)F)C(=O)O

Origin of Product

United States

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